molecular formula C11H21NO3 B3116434 (R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate CAS No. 2165540-24-7

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B3116434
CAS RN: 2165540-24-7
M. Wt: 215.29 g/mol
InChI Key: WZZUQWBUVSVLRT-UHFFFAOYSA-N
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Description

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate, also known as tBOC-Met, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid methionine and is often used as a protecting group for the amino group during peptide synthesis.

Scientific Research Applications

Synthesis Techniques

Researchers have developed methods for synthesizing derivatives of tert-butyl carbamates, focusing on their applications in complex organic syntheses. For instance, the preparation and Diels-Alder reaction of 2-Amido substituted furan derivatives highlight the versatility of tert-butyl carbamates in synthesizing heterocyclic compounds (Padwa, Brodney, & Lynch, 2003). Similarly, a one-step synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate demonstrates the compound's utility in preparing key intermediates for carbapenem synthesis (Chao, Hao, & Wang, 2009).

Molecular Structure and Bonding

The study of carbamate derivatives has also shed light on the importance of hydrogen and halogen bonds in crystal structures. Research on two carbamate derivatives reveals the intricate balance of strong and weak hydrogen bonds assembling molecules into a three-dimensional architecture (Das et al., 2016). This work emphasizes the role of molecular interactions in determining the structural characteristics of chemical compounds.

Catalytic Applications and Synthesis of Natural Products

The compound has been employed as an intermediate in the synthesis of natural products and in studies related to catalysis. For example, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate as an intermediate in natural product synthesis showcases its role in producing compounds with cytotoxic activity (Tang et al., 2014). Another study on the bioinspired manganese complexes catalyzed epoxidation for synthesizing the epoxyketone fragment of carfilzomib underlines the compound's utility in developing pharmaceutical intermediates (Qiu, Xia, & Sun, 2019).

Antibacterial Activity

Research into novel derivatives of tert-butyl carbamates has also included the exploration of their antibacterial properties. A study on the design, synthesis, and antibacterial activity of certain derivatives highlights the potential for developing new antibacterial agents (Prasad, 2021).

properties

IUPAC Name

tert-butyl N-methyl-N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZUQWBUVSVLRT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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